N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 865545-87-5
VCID: VC4944697
InChI: InChI=1S/C18H19N3O4S2/c1-12-10-21(11-13(2)25-12)27(23,24)16-5-3-14(4-6-16)17(22)20-18-15(9-19)7-8-26-18/h3-8,12-13H,10-11H2,1-2H3,(H,20,22)
SMILES: CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.49

N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

CAS No.: 865545-87-5

Cat. No.: VC4944697

Molecular Formula: C18H19N3O4S2

Molecular Weight: 405.49

* For research use only. Not for human or veterinary use.

N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide - 865545-87-5

Specification

CAS No. 865545-87-5
Molecular Formula C18H19N3O4S2
Molecular Weight 405.49
IUPAC Name N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Standard InChI InChI=1S/C18H19N3O4S2/c1-12-10-21(11-13(2)25-12)27(23,24)16-5-3-14(4-6-16)17(22)20-18-15(9-19)7-8-26-18/h3-8,12-13H,10-11H2,1-2H3,(H,20,22)
Standard InChI Key CVULXFAMUDUOTQ-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a benzamide core substituted at the 4-position with a 2,6-dimethylmorpholinosulfonyl group and at the N-position with a 3-cyanothiophen-2-yl moiety. The thiophene ring contributes π-π stacking capabilities, while the morpholine sulfonyl group enhances solubility and target specificity. Key molecular properties include:

PropertyValue
Molecular FormulaC18H19N3O4S2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight405.49 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds4

Table 1: Molecular properties of N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide .

The IUPAC name, N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide, reflects its stereoelectronic features, including a planar benzamide scaffold and a conformationally flexible morpholine ring.

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis involves sequential reactions to assemble the thiophene and morpholine components:

  • Thiophene Ring Formation: Cyclization of cyanothiophene precursors under acidic conditions yields the 3-cyanothiophen-2-yl amine intermediate.

  • Morpholine Sulfonylation: Coupling the benzamide core with 2,6-dimethylmorpholine sulfonyl chloride via nucleophilic acyl substitution.

  • Purification: Chromatographic techniques ensure >95% purity, critical for biological testing.

Reaction Conditions

StepReagents/ConditionsYield
1H2SO4\text{H}_2\text{SO}_4, 80°C, 12 h78%
2Pyridine, DCM, 0–25°C, 24 h65%
3Silica gel chromatography95%

Table 2: Key steps in the synthesis of N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide .

Sonication and controlled temperature gradients minimize side reactions, while pyridine acts as both base and solvent .

EnzymeIC50\text{IC}_{50} (μM)Reference
AChE18.9
BACE122.4

Table 3: Enzyme inhibition profile .

Mechanism of Action

Target Engagement

Docking simulations reveal high affinity (Kd=9.8nMK_d = 9.8 \, \text{nM}) for the ATP-binding site of EGFR tyrosine kinase, driven by hydrogen bonds between the cyanothiophene moiety and Lys745 residues. The morpholine sulfonyl group stabilizes interactions with hydrophobic regions, reducing off-target effects.

Structural-Activity Relationships (SAR)

  • Cyanothiophene Group: Essential for π-stacking with aromatic residues (e.g., Phe832 in EGFR).

  • Morpholine Sulfonyl: Enhances solubility and modulates selectivity over related kinases (e.g., HER2).

Future Directions and Applications

Drug Development

Ongoing Phase I trials focus on optimizing dosing regimens for solid tumors. Combination therapies with paclitaxel show synergistic effects in preclinical models.

Neurodegenerative Disease

Proposed studies aim to evaluate BACE1 inhibition in Alzheimer’s disease models, leveraging its blood-brain barrier permeability .

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